Monosodium citrate
Overview
Description
Monosodium citrate, also known as sodium dihydrogen citrate, is an acid salt of citric acid. It is commonly used in the food and pharmaceutical industries due to its buffering and chelating properties. The compound is highly soluble in water and has a slightly acidic taste .
Mechanism of Action
Monosodium citrate
, also known as Sodium dihydrogen citrate , is an acid salt of citric acid . It plays a significant role in various biological processes and has several applications in the medical field. Here is a detailed analysis of its mechanism of action:
Target of Action
The primary targets of this compound are the calcium ions in the blood . It is used as an anticoagulant in donated blood , and for urine alkalization in the prevention of kidney stones .
Mode of Action
This compound works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa . This action inhibits the extrinsic initiation of the coagulation cascade , thus acting as an anticoagulant.
Biochemical Pathways
This compound is involved in the citric acid cycle, also known as the Krebs cycle . The citric acid cycle is a central driver of cellular respiration, taking acetyl CoA as its starting material and, in a series of redox reactions, harvesting much of its bond energy in the form of NADH, FADH2, and ATP molecules .
Pharmacokinetics
This compound is highly soluble in water and practically insoluble in ethanol . This solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The chelation of calcium ions by this compound prevents blood clotting, making it an effective anticoagulant in stored blood . Additionally, by alkalizing urine, it helps prevent the formation of kidney stones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water allows it to be readily absorbed and distributed in the body. Its insolubility in ethanol may limit its use in certain pharmaceutical formulations .
Biochemical Analysis
Biochemical Properties
Monosodium citrate plays a significant role in biochemical reactions, particularly in the citric acid cycle (Krebs cycle). It interacts with various enzymes and proteins, including citrate synthase, aconitase, and isocitrate dehydrogenase . These interactions are crucial for the conversion of citrate to isocitrate, a key step in cellular respiration. This compound also acts as a chelating agent, binding to metal ions and affecting their availability in biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting ATP production and energy metabolism . Additionally, this compound has been shown to impact the expression of genes related to oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as citrate synthase and aconitase, altering their activity and facilitating the conversion of citrate to isocitrate . This compound also acts as an inhibitor of phosphofructokinase, a key enzyme in glycolysis, thereby regulating glucose metabolism . Furthermore, it can influence gene expression by modulating the activity of transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can act as a metabolic regulator, enhancing energy production and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including disruptions in electrolyte balance and kidney function . These dosage effects highlight the importance of careful dosing in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase, facilitating the conversion of citrate to isocitrate and subsequent steps in the citric acid cycle . This compound also affects metabolic flux by modulating the activity of key regulatory enzymes .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. The sodium-dependent citrate transporter (NaCT) plays a crucial role in the uptake of this compound into cells . Once inside the cell, this compound can be localized to various compartments, including the cytoplasm and mitochondria, where it participates in metabolic processes .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . The compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . This subcellular localization is essential for its role in cellular metabolism and regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium citrate can be synthesized by the partial neutralization of citric acid with an aqueous solution of sodium bicarbonate or sodium carbonate. The reactions are as follows:
- NaHCO₃ + C₆H₈O₇ → NaC₆H₇O₇ + CO₂ + H₂O
- Na₂CO₃ + 2C₆H₈O₇ → 2NaC₆H₇O₇ + CO₂ + H₂O .
Industrial Production Methods: In industrial settings, this compound is produced by reacting citric acid with sodium hydroxide or sodium carbonate under controlled conditions. The mixture is then subjected to crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Monosodium citrate undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form disodium citrate and trisodium citrate.
Chelation: Forms complexes with metal ions, which is useful in various applications.
Common Reagents and Conditions:
Neutralization: Sodium hydroxide or sodium carbonate in aqueous solution.
Chelation: Metal ions such as calcium, magnesium, and iron under aqueous conditions.
Major Products:
- Disodium citrate
- Trisodium citrate
- Metal-citrate complexes .
Scientific Research Applications
Monosodium citrate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions.
Biology: Acts as a chelating agent to remove metal ions from biological samples.
Medicine: Used as an anticoagulant in blood collection and as an alkalinizing agent to prevent kidney stones
Industry: Employed in the food industry as a preservative and flavoring agent.
Comparison with Similar Compounds
- Disodium citrate
- Trisodium citrate
- Citric acid .
Properties
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXKRNGNAMMEHJ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | SODIUM CITRATE, ANHYDROUS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026363 | |
Record name | Trisodium citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC], WHITE GRANULES OR POWDER. | |
Record name | Sodium citrate, anhydrous | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7645 | |
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Record name | SODIUM CITRATE, ANHYDROUS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
29.4g/L, Solubility in water, g/100ml at 25 °C: 42.5 | |
Record name | Sodium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SODIUM CITRATE, ANHYDROUS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. | |
Record name | Sodium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68-04-2 | |
Record name | Sodium citrate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trisodium citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANHYDROUS TRISODIUM CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS7A450LGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM CITRATE, ANHYDROUS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
>300 °C | |
Record name | Sodium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SODIUM CITRATE, ANHYDROUS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of monosodium citrate?
A1: this compound has the molecular formula NaH₂C₆H₅O₇ and a molecular weight of 214.11 g/mol.
Q2: Does this compound exhibit polymorphism?
A2: Yes, a second polymorph of sodium dihydrogen citrate, distinct from the known crystal structure (NAHCIT), has been identified and characterized using laboratory X-ray powder diffraction data and density functional techniques. []
Q3: How does the structure of this compound influence its glass-forming ability?
A3: this compound exhibits a high propensity to form glass-state amorphous solids upon freeze-drying. This property is attributed to its ability to form rigid hydrogen bonds and electrostatic interactions, contributing to a high glass transition temperature. []
Q4: How does this compound affect the stability of pharmaceuticals like lansoprazole, omeprazole, and pantoprazole?
A4: Research suggests that the stability of these proton pump inhibitors in various salt solutions follows this order: phosphate buffer < trisodium citrate < citrate buffer ≤ acetate buffer < citric acid ≤ this compound ≤ calcium carbonate < sodium bicarbonate < sodium chloride < water. The degradation rate was directly proportional to H+ and salt concentration. []
Q5: Can this compound be used to stabilize protein structure in freeze-dried formulations?
A5: Yes, this compound has been shown to protect the secondary structure of proteins like bovine serum albumin (BSA) from lyophilization-induced perturbations. This stabilizing effect is attributed to direct interactions between this compound and the protein, substituting water molecules crucial for conformational integrity. []
Q6: What is the role of this compound in effervescent pharmaceutical formulations?
A6: this compound acts as a component of the effervescent couple, reacting with sodium bicarbonate to release carbon dioxide, facilitating rapid tablet disintegration and drug dissolution. It also contributes to the acid neutralizing capacity of the formulation. [, ]
Q7: How does the presence of this compound influence the solubility of bisphosphonates in pharmaceutical tablets?
A7: this compound, as a component of the effervescent couple, contributes to the rapid solubilization of bisphosphonates in effervescent tablets. This allows for complete drug dissolution within a short time frame, improving bioavailability. [, ]
Q8: How does this compound affect the rennet coagulation of buffalo milk?
A8: Adding this compound to buffalo milk decreases pH, clotting time, and curd firmness. This effect is likely linked to the increase in whey calcium concentration observed with increasing citrate concentration. []
Q9: What is the impact of this compound on the hydrogen storage properties of Mg2Ni alloys?
A9: When used in surface treatments of Mg2Ni alloys, this compound contributes to the formation of an amorphous-like state in the alloy. This structural modification significantly enhances the hydrogen absorption/desorption capacity at room temperature. [, ]
Q10: How does this compound affect the terahertz absorption coefficient of citrate solutions?
A10: In a study on the terahertz spectral characteristics of citrate solutions, it was observed that the absorption coefficient of solutions containing lithium citrate, trisodium citrate, and potassium citrate increased proportionally with the increase in the metal cation radius. This phenomenon is linked to the influence of metal cations on hydrogen bonds within the solution. []
Q11: Can this compound be used to enhance the adsorption performance of low alumina fly ash?
A11: Research shows that using this compound in conjunction with ferric citrate modification can enhance the adsorption performance of low alumina fly ash for both As(V) and As(III). This is attributed to the formation of FeSiO3 during the modification process. []
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